molecular formula C9H14F2O2 B2850757 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid CAS No. 2230802-76-1

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B2850757
CAS No.: 2230802-76-1
M. Wt: 192.206
InChI Key: BNLQOHVSMASOCW-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 2230802-76-1 . It has a molecular weight of 192.21 . The IUPAC name for this compound is this compound . It is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (192.21), its physical form (oil), and its storage temperature (room temperature) . Unfortunately, other properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Alkylation Reactions: Superacidic media, like trifluoromethanesulfonic acid, catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds and bicyclic compounds with potential utility in organic synthesis and material science. This process demonstrates the versatility of cyclic compounds in facilitating complex chemical transformations (Molnár et al., 2003).

Surface Science and Materials

  • Fluorocarbon Surfactants: The synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants showcases the application of fluorinated cyclic compounds in creating surfactants with low surface tension. These materials are significant in reducing surface tensions of organic solvents, which is critical in various industrial and environmental applications (Han et al., 2009).

Analytical Chemistry

  • Chiral Derivatizing Agents: The development of triflate-type fluorescence chiral derivatizing agents for the determination of enantiomers of carboxylic acids illustrates the role of fluorinated cyclic compounds in enhancing analytical methods. These agents facilitate the high-resolution separation and sensitive detection of chiral carboxylic acids, which is crucial in pharmaceutical and biomedical research (Yasaka et al., 1998).

Environmental Science

  • Degradation of Fluorotelomer Alcohols: Research into the atmospheric degradation of fluorotelomer alcohols into perfluorinated carboxylic acids (PFCAs) highlights the environmental impact and fate of fluorinated compounds. Understanding these processes is key to assessing the environmental persistence and potential risks associated with fluorinated organic compounds (Ellis et al., 2004).

Biotransformation

  • Fungal Biotransformation: The biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus Phanerochaete chrysosporium into less harmful compounds provides insights into potential bioremediation strategies for dealing with environmental contamination by fluorotelomer-based products. This research suggests that certain fungi can metabolize fluorotelomer alcohols to less persistent and bioaccumulative products (Tseng et al., 2014).

Safety and Hazards

The safety information for 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Properties

IUPAC Name

5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQOHVSMASOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1C(=O)O)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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